molecular formula C11H18N4 B2452671 2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine CAS No. 1239780-21-2

2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine

Cat. No.: B2452671
CAS No.: 1239780-21-2
M. Wt: 206.293
InChI Key: AMMCGEWBKTZBTK-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with three methyl groups and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-trimethylpyrimidine with piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine involves its interaction with specific molecular targets. For instance, when used as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a piperazine ring makes it a versatile scaffold for the development of bioactive molecules with potential therapeutic applications.

Properties

IUPAC Name

2,4,5-trimethyl-6-piperazin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-8-9(2)13-10(3)14-11(8)15-6-4-12-5-7-15/h12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMCGEWBKTZBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCNCC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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